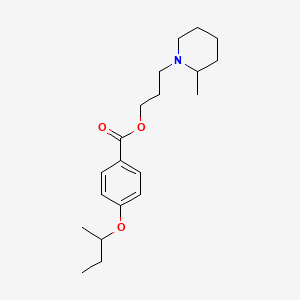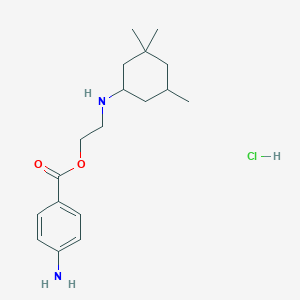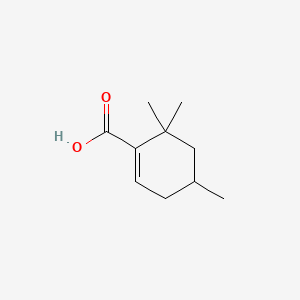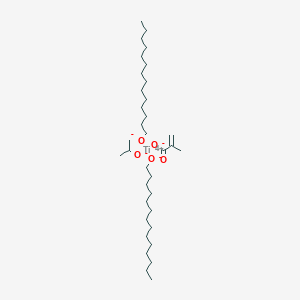
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-, (T-4)- is a titanium-based organometallic compound It is known for its unique chemical structure, which includes a titanium center coordinated with 2-methyl-2-propenoato, 2-propanolato, and 1-tetradecanolato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid, 2-propanol, and 1-tetradecanol. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center. The general reaction scheme can be represented as follows:
TiCl4+2-methyl-2-propenoic acid+2-propanol+1-tetradecanol→Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for yield and purity. The use of solvents and catalysts may be employed to enhance the reaction efficiency and to facilitate the separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: Ligand substitution reactions can occur, where one or more of the ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the substituting ligand or by employing a suitable solvent.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- involves its interaction with molecular targets through its titanium center and coordinated ligands. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetraisopropoxide: Another titanium-based compound with different ligands.
Titanium dioxide: A common titanium compound with distinct properties and applications.
Titanium(IV) chloride: A precursor to many titanium compounds, including the one discussed here.
Uniqueness
Titanium, (2-methyl-2-propenoato-kappaO)(2-propanolato)bis(1-tetradecanolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and biomedical research.
Propriétés
Numéro CAS |
68443-56-1 |
|---|---|
Formule moléculaire |
C35H70O5Ti |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2-methylprop-2-enoate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C4H6O2.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4(5)6;1-3(2)4;/h2*2-14H2,1H3;1H2,2H3,(H,5,6);3H,1-2H3;/q2*-1;;-1;+4/p-1 |
Clé InChI |
REGDTUFCEDMUTH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



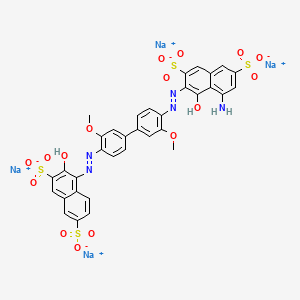
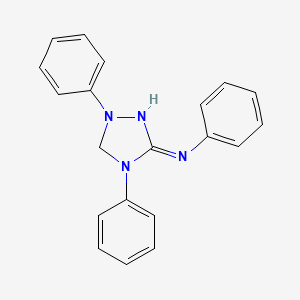


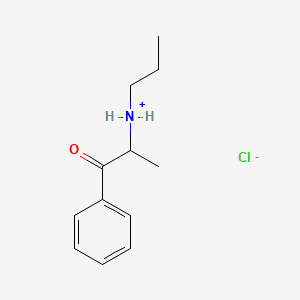
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
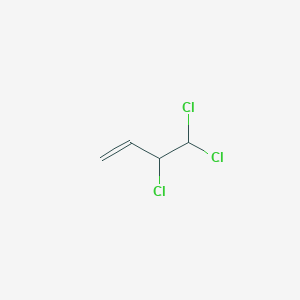
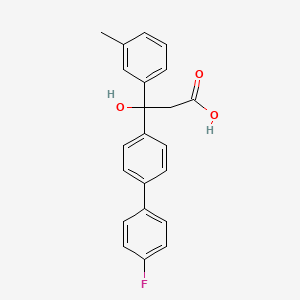
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
